molecular formula C20H20N4O2S B2409106 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 881432-48-0

2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No. B2409106
M. Wt: 380.47
InChI Key: SCRMDFZASMNZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide” is a chemical compound with the molecular formula C20H20N4O2S1. It is not intended for human or veterinary use and is for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution,


Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were analyzed for their antioxidant activity using various assays, indicating significant antioxidant properties. The research highlights the potential of such compounds in developing therapeutic agents due to their antioxidant capacity Chkirate et al., 2019.

Marine Actinobacterium and Cytotoxic Activities

Sobolevskaya et al. (2007) isolated bioactive metabolites from the marine actinobacterium Streptomyces sp., which demonstrated cytotoxic activities. This study underscores the potential of natural compounds in drug discovery, particularly for cancer therapy Sobolevskaya et al., 2007.

Green Synthesis of Analgesic and Antipyretic Agents

Research by Reddy et al. (2014) focused on the environmentally friendly synthesis of compounds with potential analgesic and antipyretic properties. The study presents an innovative approach to synthesizing pharmaceuticals with reduced environmental impact, contributing to the field of green chemistry Reddy et al., 2014.

Anti-Arthritic Drug Development

Inagaki et al. (2000) synthesized gamma-sultam derivatives showing inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase enzymes, as well as interleukin-1 production, in in vitro assays. These compounds exhibited efficacy in animal arthritic models, highlighting their potential as anti-arthritic agents Inagaki et al., 2000.

properties

IUPAC Name

N-(3-methylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-6-8-15(9-7-13)11-17-19(26)22-20(24-23-17)27-12-18(25)21-16-5-3-4-14(2)10-16/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRMDFZASMNZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

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